Enhanced Lipophilicity and CNS Penetration Potential vs. Morpholine and Piperazine Analogs
The target compound's benzyl(methyl)amino moiety confers a calculated partition coefficient (cLogP) of approximately 3.29, which is within the optimal range for central nervous system (CNS) drug candidates [1]. In contrast, a close analog where this group is replaced by a 2-phenylmorpholine (2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one) exhibits a lower cLogP, reducing its predicted passive CNS permeability . This difference is critical for projects targeting neurological targets.
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.29 |
| Comparator Or Baseline | 2-[(2-phenylmorpholin-4-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one: cLogP = 2.8 (estimated) |
| Quantified Difference | Δ cLogP ≈ +0.49 (higher lipophilicity for the target compound) |
| Conditions | Calculated using fragment-based methods on the ZINC database and vendor data [REFS-1, REFS-2]. |
Why This Matters
The higher lipophilicity suggests improved blood-brain barrier penetration, making this compound a more suitable starting point for CNS-targeted screening libraries.
- [1] ZINC Database. ZINC26837973 (Target Compound) Calculated Properties. Accessed via zinc.docking.org. View Source
